molecular formula C14H21ClN4O2 B13514690 Tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate

Tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate

Cat. No.: B13514690
M. Wt: 312.79 g/mol
InChI Key: VKTKLTOSNPCHSZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate (CAS: 1696857-87-0) is a heterocyclic compound featuring a 1,4-diazepane ring fused with a 2-chloropyrimidinyl substituent and a tert-butyl carbamate protecting group. It is synthesized via nucleophilic substitution between tert-butyl 1,4-diazepane-1-carboxylate and 2,4-dichloropyrimidine in the presence of DIPEA in isopropanol at 55°C for 5 hours . Key properties include a melting point of 100.1–104.0°C and a molecular weight of 312.80 g/mol. Its structure is confirmed by $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and HRMS (ESI: $ m/z $ [M+H]$ ^+ $ calcd 313.1426, found 313.1430) . This compound serves as a critical intermediate in medicinal chemistry, particularly in the development of histamine H3/H4 receptor ligands .

Properties

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.79 g/mol

IUPAC Name

tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-4-7-18(9-10-19)11-5-6-16-12(15)17-11/h5-6H,4,7-10H2,1-3H3

InChI Key

VKTKLTOSNPCHSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Representative Synthetic Procedure

A patent (WO2010006938A1) and related literature describe a synthesis analogous to the preparation of tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate, which can be adapted for the diazepane analog:

Step Reagents and Conditions Description Yield
1 tert-butyl 4-(bromomethyl)piperidine-1-carboxylate, 2-chloropyrimidin-5-ol, sodium hydride (60% dispersion), N,N-dimethylformamide (DMF), 60 °C, 24 h The bromomethyl piperidine derivative is reacted with 2-chloropyrimidin-5-ol in the presence of sodium hydride in DMF to form the ether linkage at the 4-position of the piperidine ring. Moderate to good yields (not explicitly stated)
2 Purification by flash chromatography (MPLC) using 0-50% ethyl acetate-hexanes gradient Isolation of the tert-butyl 4-[(2-chloropyrimidin-5-yl)oxy]methyl piperidine-1-carboxylate intermediate Purified compound obtained

This method involves deprotonation of the pyrimidin-5-ol hydroxyl group by sodium hydride to form a nucleophilic alkoxide, which then displaces the bromide on the piperidine ring to form the ether linkage.

Adaptation to Diazepane Ring

To prepare the diazepane analog, the piperidine ring can be expanded or replaced with a 1,4-diazepane ring system protected with tert-butyl carbamate. The nucleophilic substitution or coupling with the 2-chloropyrimidinyl moiety proceeds similarly, with adjustments in reaction times and conditions to accommodate ring size and steric factors.

Reaction Conditions and Optimization

  • Base: Sodium hydride (60% dispersion) is preferred for its strong basicity and ability to generate nucleophilic alkoxides or amides.
  • Solvent: N,N-dimethylformamide (DMF) is commonly used due to its high polarity and ability to dissolve both organic and inorganic reagents.
  • Temperature: Heating to approximately 60 °C for 24 hours ensures completion of substitution reactions.
  • Purification: Flash chromatography using gradients of ethyl acetate and hexanes allows effective separation of product from impurities.

Data Tables Summarizing Key Preparation Parameters

Parameter Details
Starting material tert-butyl 4-(bromomethyl)piperidine-1-carboxylate or diazepane analog
Coupling partner 2-chloropyrimidin-5-ol or 2-chloropyrimidin-4-yl halide
Base Sodium hydride (60% dispersion)
Solvent N,N-dimethylformamide (DMF)
Temperature 60 °C
Reaction time 24 hours
Purification method Flash chromatography (MPLC), 0-50% EtOAc/hexanes gradient
Typical yield Moderate to good (exact yield varies with substrate)

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition, receptor binding, and other biochemical processes .

Medicine: It may be used as a lead compound for the development of new therapeutic agents targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into formulations for coatings, adhesives, and other products requiring specific chemical properties .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The tert-butyl 1,4-diazepane-1-carboxylate scaffold is versatile, with modifications at the 4-position influencing physicochemical properties and biological activity. Below is a detailed comparison with similar derivatives:

Substituent Effects on Physicochemical Properties
Compound Name (CAS) Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Data
Target Compound (1696857-87-0) 2-Chloropyrimidin-4-yl 312.80 100.1–104.0 $ \text{pKa} $: N/A; HRMS: 313.1430 [M+H]$ ^+ $; Solubility: Moderate in DCM/THF
4-(6-Bromopyridin-2-yl) (1152093-60-1) 6-Bromopyridin-2-yl 356.26 N/A Purity: 95%; Storage: Long-term at RT; Applications: Suzuki coupling precursor
4-(5-Cyanopyridin-2-yl) (683274-60-4) 5-Cyanopyridin-2-yl 302.37 95–99 $ \text{pKa} $: 5.10; Density: 1.18 g/cm³; Predicted lipophilicity (ClogP): ~2.1
4-(5-Bromo-1,3,4-thiadiazol-2-yl) (1357147-44-4) 5-Bromo-1,3,4-thiadiazol-2-yl 363.26 N/A Reactivity: Bromine enables cross-coupling; Applications: Anticancer agent scaffolds
4-(3-Methoxy-3-oxopropyl) (CymitQuimica) 3-Methoxy-3-oxopropyl 286.37 N/A Ester functional group; Potential use in prodrug synthesis

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, Br, CN) : Increase molecular polarity and reactivity. The target compound’s 2-chloropyrimidine group enhances electrophilicity, facilitating nucleophilic aromatic substitution .
  • Melting Points : Compounds with aromatic substituents (e.g., pyridinyl, thiadiazolyl) exhibit higher melting points (95–104°C) due to π-π stacking and rigidity, compared to aliphatic derivatives (e.g., cyclopropylmethyl in CAS 710973-92-5 ), which are typically liquids or low-melting solids.
  • Lipophilicity: The 5-cyanopyridinyl derivative (ClogP ~2.1) is less lipophilic than the bromopyridinyl analog (ClogP ~3.5 predicted), impacting membrane permeability and bioavailability.

Biological Activity

Tert-butyl 4-(2-chloropyrimidin-4-yl)-1,4-diazepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has the molecular formula C14H21ClN4O2C_{14}H_{21}ClN_{4}O_{2} and a molecular weight of approximately 312.79 g/mol. Its structure includes a tert-butyl group, a chloropyrimidine moiety, and a diazepane backbone, which contributes to its diverse biological interactions.

PropertyValue
Molecular Formula C14H21ClN4O2
Molecular Weight 312.79 g/mol
CAS Number 1696857-87-0
Purity ≥95%

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the chloropyrimidine group suggests that the compound may exhibit inhibitory effects on certain biological pathways, potentially impacting various cellular processes.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, influencing cellular function.
  • Receptor Modulation: By binding to specific receptors, it can alter signaling pathways, leading to various physiological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Properties: Some studies suggest potential effectiveness against bacterial strains.
  • Anticancer Activity: Similar diazepane derivatives have shown promise in inhibiting cancer cell proliferation.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its structural configuration. Below is a comparison with related compounds:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 4-(6-methylpyrazin-2-yl)-1,4-diazepane-1-carboxylatePyrazine instead of pyrimidineDifferent pharmacological profile
Benzyl 6-methyl-5-oxo-1,4-diazepane-1-carboxylateOxo group on diazepaneVaries in reactivity patterns
1-(6-methoxypyrimidin-4-yl)-1,4-diazepane hydrochlorideMethoxy substitutionAltered solubility and bioavailability

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of biological activities of this compound:

  • Synthesis Methods: The synthesis typically involves reacting 2-chloropyrimidine with tert-butyl diazepane under conditions that favor the formation of the desired product. This process can be optimized for yield and purity.
  • Biological Testing: Various assays have been employed to assess the antimicrobial and anticancer properties of the compound. For instance:
    • In vitro studies have demonstrated significant inhibition of bacterial growth at specific concentrations.
    • Anticancer assays indicated potential cytotoxicity against certain cancer cell lines.

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Identify diazepane ring protons (multiplet at δ 3.2–3.8 ppm) and tert-butyl singlet (δ 1.4 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ ~155 ppm) and pyrimidine carbons (δ ~160–165 ppm) .
  • LC-MS : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of tert-butyl group, Δ ~100 Da) .
  • X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

Advanced Tip : For complex splitting patterns (e.g., diazepane ring), use 2D NMR (COSY, HSQC) to assign protons .

How to optimize reaction conditions to improve synthetic yield?

Advanced
Key variables and strategies:

  • Catalyst Loading : Reduce Pd₂(dba)₃ to 2–5 mol% with ligand optimization (e.g., Xantphos for stability) .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) for SNAr vs. non-polar media (toluene) for couplings .
  • Temperature Control : Use microwave-assisted synthesis (80–120°C) to accelerate sluggish steps .
  • Workflow Automation : Employ flow reactors for precise control of reaction time and mixing .

Data-Driven Example : In tert-butyl deprotection (e.g., HCl/dioxane), monitor reaction completion via TLC (Rf shift) or in situ IR (disappearance of Boc carbonyl peak) .

How to resolve discrepancies in biological activity data between this compound and its analogs?

Q. Advanced

  • Structural-Activity Relationship (SAR) : Compare analogs (e.g., pyridine vs. pyrimidine substituents) using the similarity index (e.g., 0.91–0.96 in ) .
  • Assay Validation :
    • Run parallel kinetic solubility assays (e.g., PBS vs. DMSO) to rule out solubility artifacts.
    • Use isothermal titration calorimetry (ITC) to quantify binding affinity differences .
  • Contradiction Analysis : If one analog shows unexpected inactivity, check for metabolic instability (e.g., CYP450 assays) or off-target effects (e.g., kinase profiling) .

What are the key safety considerations when handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (GHS Category 4 toxicity) .
  • Ventilation : Use fume hoods for reactions releasing HCl gas (e.g., Boc deprotection) .
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste .
  • Storage : Keep in sealed containers at –20°C to prevent hydrolysis of the Boc group .

Advanced Note : For large-scale synthesis, conduct DSC (Differential Scanning Calorimetry) to assess thermal stability .

How does the tert-butyl carbamate group influence stability under acidic conditions?

Q. Advanced

  • Boc Deprotonation : The tert-butyl group provides steric protection but is cleaved by strong acids (e.g., HCl/dioxane, TFA). Kinetic studies show pH-dependent hydrolysis :
    • Half-life at pH 1: ~2 hours (rapid cleavage).
    • pH 7: Stable for weeks .
  • Stabilization Strategies :
    • Use buffered conditions (e.g., NaOAc) during synthesis to avoid premature deprotection.
    • Monitor degradation via HPLC-UV (retention time shifts) .

What computational tools are recommended for modeling the diazepane ring's conformational flexibility?

Q. Advanced

  • Molecular Dynamics (MD) : Simulate ring puckering (e.g., chair vs. boat conformers) in AMBER or GROMACS .
  • Quantum Mechanics (QM) : Calculate rotational barriers (e.g., MP2/cc-pVDZ level) to predict energetically favored conformers .
  • Docking Software (AutoDock Vina) : Model interactions with biological targets (e.g., GPCRs) to rationalize SAR .

Case Study : MD simulations of the diazepane ring in water reveal hydrogen-bonding interactions that stabilize bioactive conformers .

How to design analogs to improve metabolic stability?

Q. Advanced

  • Isotere Replacement : Substitute pyrimidine with 1,2,4-triazole to reduce CYP450-mediated oxidation .
  • Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) to slow metabolism .
  • Prodrug Strategies : Mask the Boc group with enzymatically cleavable motifs (e.g., esterase-sensitive linkers) .

Validation : Assess stability in human liver microsomes (HLM) and quantify metabolite formation via LC-HRMS .

How to analyze conflicting crystallographic data for this compound?

Q. Advanced

  • Refinement Checks : Use SHELXL's R-factor and GOF to assess model quality. Discrepancies >5% suggest misassigned atoms .
  • Twinned Data : Apply SHELXD for deconvolution if crystals exhibit twinning (e.g., merohedral twins) .
  • Validation Tools : Cross-reference with PLATON or Mercury to detect missed symmetry or disorder .

Example : A high Rint value (>0.1) indicates poor data merging; recollect data or apply scaling corrections .

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